molecular formula B4H6 B1230990 2-Boryltriborane(5)

2-Boryltriborane(5)

Cat. No. B1230990
M. Wt: 49.3 g/mol
InChI Key: QCUFEJNRHBHENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triborylborane is a member of boranes.

Scientific Research Applications

Synthesis and Properties

  • Triborane(5) Compounds with Diamino Substituents : The synthesis and properties of triborane(5) compounds with bulky diamino substituents on terminal boron atoms are studied. These include the synthesis of fluorotriborane and chlorotriborane(5), highlighting the potential of these compounds in advanced chemical synthesis (Hayashi et al., 2011).

Organic Synthesis and Catalysis

  • sp(2)-sp(3) Diboranes in Organic Synthesis : sp(2)-sp(3) diboranes, where one boron atom of a conventional diborane(4) is quaternised, serve as mild and convenient sources of the boryl anion for use in organic synthesis and catalysis, demonstrating the significance of boron-centered nucleophiles in modern synthetic organic chemistry (Dewhurst et al., 2015).

Functionalization in Organic Chemistry

  • Metal-Free sp(2)-C-H Borylation : The metal-free C-H borylation of aromatic and olefinic C-H bonds with 2-aminophenylboranes, using a frustrated Lewis pair mechanism, is a notable application in organic chemistry. This demonstrates the versatility of boron compounds in facilitating novel reactions (Chernichenko et al., 2016).

Iridium-Catalysed Borylation

  • Borylation of Carboranes : The iridium-catalysed borylation of carboranes, which are carbon-boron molecular clusters, demonstrates the use of boron compounds in creating new and functionalized molecular structures, pivotal in materials science and organometallic chemistry (Cheng et al., 2017).

Palladium-Catalysed Reactions

  • Palladium-catalysed Borylsilylation and Borylstannylative Dimerization : The role of borylsilane and borylstannane in palladium-catalysed reactions to produce alkenylboranes and telomers is a significant area of research, showing the versatility of boron compounds in complex chemical syntheses (Onozawa et al., 1999).

Structural and Bonding Studies

  • Main Group Heterocarboranes : Research on main group heterocarboranes, including boron, focuses on their structural, bonding, and reaction chemistry. These studies are crucial for understanding the versatile applications of boron in various fields, such as materials science and organometallic chemistry (Hosmane & Maguire, 1990).

Borylation in Organic Chemistry

  • Borylation of Alkynes under Base/Coinage Metal Catalysis : The borylation of alkynes, particularly with base and coinage metals, highlights the significance of boron compounds in the creation of functionally diverse alkenylboranes, important in natural product synthesis and material science (Yoshida, 2016).

properties

Product Name

2-Boryltriborane(5)

Molecular Formula

B4H6

Molecular Weight

49.3 g/mol

IUPAC Name

tris(boranyl)borane

InChI

InChI=1S/B4H6/c1-4(2)3/h1-3H2

InChI Key

QCUFEJNRHBHENA-UHFFFAOYSA-N

Canonical SMILES

BB(B)B

Origin of Product

United States

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